D-Galactosamine-6-O-sulfate chemical structure and physical properties
D-Galactosamine-6-O-sulfate chemical structure and physical properties
An In-Depth Technical Guide to D-Galactosamine-6-O-Sulfate: Structure, Properties, and Biological Context
Introduction
D-Galactosamine-6-O-sulfate is a sulfated amino sugar of significant biological importance. As a fundamental monosaccharide unit, it serves as a constituent of essential glycosaminoglycans (GAGs), including chondroitin-6-sulfate and keratan sulfate. These macromolecules are vital components of the extracellular matrix, contributing to the structural integrity of tissues, particularly cartilage. The metabolic fate of D-Galactosamine-6-O-sulfate is intrinsically linked to lysosomal enzyme function, and defects in its catabolism are the basis of the lysosomal storage disorder Morquio A syndrome. This guide provides a detailed technical overview of the chemical structure, physicochemical properties, synthesis, and biological roles of D-Galactosamine-6-O-sulfate, intended for researchers in glycoscience, cell biology, and drug development.
Chapter 1: Chemical Identity and Physicochemical Properties
The foundational characteristics of a molecule are its structure and physical properties. This chapter delineates the chemical identity of D-Galactosamine-6-O-sulfate and summarizes its key physicochemical characteristics.
Chemical Structure
D-Galactosamine-6-O-sulfate is a derivative of D-galactose, featuring an amino group at the C2 position and a sulfate ester at the C6 position. The stereochemistry of the hydroxyl and amino groups is critical for its biological recognition and incorporation into larger polysaccharides.
Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | [(2R,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] hydrogen sulfate | PubChem[2] |
| CAS Number | 20257-10-7 | PubChem[2] |
| Molecular Formula | C₆H₁₃NO₈S | PubChem[2] |
| Molecular Weight | 259.24 g/mol | PubChem[2] |
| Monoisotopic Mass | 259.03618755 Da | PubChem[2] |
| Topological Polar Surface Area | 176 Ų | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 5 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptors | 9 | PubChem (Computed)[2] |
| Rotatable Bonds | 3 | PubChem (Computed)[2] |
| XLogP3 | -6.4 | PubChem (Computed)[2] |
| Melting Point | 172-180 °C (for D-(+)-Galactosamine HCl) | Sigma-Aldrich |
| Solubility | H₂O: 50 mg/mL (for D-(+)-Galactosamine HCl) | Sigma-Aldrich |
Chapter 2: Spectroscopic and Analytical Characterization
Unambiguous identification and structural confirmation of D-Galactosamine-6-O-sulfate rely on standard spectroscopic techniques. This chapter outlines the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the various chiral centers. Based on the spectrum of D-(+)-Galactosamine hydrochloride, the anomeric proton (H1) would appear as a doublet at the lowest field (most deshielded) position among the ring protons.[3] The protons on C6 (H6a and H6b) would experience a significant downfield shift compared to the non-sulfated parent compound due to the strong electron-withdrawing effect of the sulfate ester.
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¹³C NMR: In the carbon spectrum, the anomeric carbon (C1) typically resonates between 90-100 ppm.[4] The most telling signal for 6-O-sulfation is the chemical shift of C6. The sulfate group's deshielding effect will shift the C6 signal downfield by several ppm relative to its position in D-Galactosamine. The other carbon signals (C2-C5) would be less affected but would still provide a unique fingerprint for the molecule.
Infrared (IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present. Expected characteristic absorption bands include:
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~3200-3500 cm⁻¹: A broad band corresponding to O-H and N-H stretching vibrations.
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~2850-3000 cm⁻¹: C-H stretching vibrations of the pyranose ring and methylene group.
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~1220-1260 cm⁻¹: A strong, characteristic band due to the asymmetric S=O stretching of the sulfate ester group. This is a primary diagnostic peak for sulfation.
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~1000-1150 cm⁻¹: A complex region containing C-O stretching and C-C stretching vibrations of the carbohydrate backbone.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming molecular weight and obtaining structural information through fragmentation analysis.
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Ionization: Electrospray ionization (ESI) is typically used for such polar molecules, often detected as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
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Fragmentation: In tandem MS (MS/MS) experiments, a characteristic and diagnostic fragmentation pathway for sulfated carbohydrates is the neutral loss of SO₃ (80 Da). Other cross-ring cleavages can provide further information about the carbohydrate structure.
Chapter 3: Synthesis and Purification
The chemical synthesis of D-Galactosamine-6-O-sulfate is a multi-step process requiring a strategic application of protecting groups to achieve regioselective sulfation at the primary C6 hydroxyl group. While the hydrolysis of chondroitin sulfate is a source of D-galactosamine, a de novo chemical synthesis provides access to high-purity material. The following is a representative protocol based on established carbohydrate chemistry principles.[5][6]
Representative Synthesis Protocol
Causality: The core challenge is to differentiate the reactivity of the four hydroxyl groups and one amino group. The strategy involves (1) protecting the amine, (2) selectively protecting the secondary hydroxyls (C3, C4) and the anomeric position (C1), leaving the primary C6 hydroxyl available for (3) sulfation, followed by (4) removal of all protecting groups.
Step-by-Step Methodology:
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N-Protection: Start with D-(+)-Galactosamine hydrochloride. The amino group at C2 is first protected, for example, as an N-phthaloyl (Phth) or N-trichloroethoxycarbonyl (Troc) derivative. This is critical to prevent its reaction in subsequent steps.
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Anomeric Protection and Acetal Formation: The anomeric hydroxyl is protected, often as a thioglycoside. Subsequently, the C3 and C4 hydroxyls are protected. A common strategy for diols is to form a cyclic acetal, such as a benzylidene acetal, which selectively protects the C4 and C6 hydroxyls.
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Selective Acetal Opening: The C4/C6 benzylidene acetal can be regioselectively opened to expose the C6 primary hydroxyl group while keeping the C4 hydroxyl protected.
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Sulfation of C6-OH: The free primary hydroxyl group at C6 is sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex (SO₃·py) or sulfur trioxide-dimethylformamide complex (SO₃·DMF), in an anhydrous polar solvent like pyridine or DMF. This step must be performed under strictly anhydrous conditions to prevent hydrolysis of the sulfating agent.
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Deprotection: In the final stage, all protecting groups are removed. This typically involves a multi-step deprotection sequence. For example, acid hydrolysis removes the benzylidene acetal, and specific conditions are used to cleave the N-protecting group and the anomeric protecting group to yield the final product, D-Galactosamine-6-O-sulfate.
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Purification: The final product is purified from reagents and byproducts using techniques such as ion-exchange chromatography, followed by desalting. Purity is assessed by NMR and HPLC.
Chapter 4: Biological Significance and Function
D-Galactosamine-6-O-sulfate is not typically found as a free monosaccharide in high concentrations within cells. Its primary biological relevance is as a structural unit within larger macromolecules and as a substrate in a key metabolic pathway.
Role in Glycosaminoglycan (GAG) Structure
D-Galactosamine-6-O-sulfate, in its N-acetylated form (N-acetyl-D-galactosamine-6-O-sulfate), is a repeating disaccharide unit in chondroitin-6-sulfate (also known as Chondroitin Sulfate C).[7] Chondroitin sulfates are long, unbranched polysaccharides that are covalently linked to core proteins to form proteoglycans. These proteoglycans are major components of the extracellular matrix of connective tissues like cartilage, bone, skin, and tendons, where their negative charges from sulfate and carboxyl groups attract water, providing hydration and resistance to compression.
Enzymatic Catabolism and Morquio A Syndrome
The breakdown of GAGs occurs within the lysosomes. The enzyme N-acetylgalactosamine-6-sulfatase (GALNS) is a lysosomal hydrolase specifically responsible for cleaving the sulfate group from the C6 position of N-acetylgalactosamine-6-sulfate units.[8][9] This is an essential step in the stepwise degradation of both chondroitin-6-sulfate and keratan sulfate.
A genetic deficiency in the GALNS enzyme leads to the accumulation of these undigested GAGs in the lysosomes, causing a rare autosomal recessive disorder known as Mucopolysaccharidosis IVA (MPS IVA), or Morquio A syndrome.[8][10] This accumulation disrupts normal cell function, leading to progressive multi-systemic clinical manifestations, particularly severe skeletal dysplasia.
Chapter 5: Field Application Protocol: The D-Galactosamine Model of Acute Liver Injury
Preamble: It is critical to distinguish D-Galactosamine-6-O-sulfate from its non-sulfated parent compound, D-Galactosamine. While the sulfated form is primarily a structural component, D-Galactosamine is a potent and widely used hepatotoxin in experimental research.[11] It is used, often in combination with lipopolysaccharide (LPS), to induce an animal model of acute liver failure that closely mimics human viral hepatitis. This section provides the protocol for this important application, clarifying it uses the non-sulfated precursor.
Mechanism of Hepatotoxicity
D-Galactosamine's toxicity is specific to hepatocytes because they readily metabolize it. The mechanism is twofold:
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Metabolic Disruption: D-Galactosamine is converted to UDP-galactosamine, which "traps" uridine triphosphate (UTP). This leads to a severe depletion of the cellular UTP pool, inhibiting the synthesis of RNA and other essential macromolecules, ultimately causing cell death.
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Inflammatory Sensitization: D-Galactosamine renders hepatocytes extremely sensitive to the pro-inflammatory effects of endotoxins like LPS. When co-administered, LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells (liver macrophages), triggering a massive inflammatory cascade via the NF-κB signaling pathway. This results in the overproduction of cytotoxic cytokines like Tumor Necrosis Factor-alpha (TNF-α), leading to widespread hepatocyte apoptosis and necrosis.
Experimental Protocol: Induction of Acute Liver Injury in Mice
This protocol describes a standard method for inducing acute, fulminant hepatitis.
Materials:
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D-(+)-Galactosamine hydrochloride (Sigma-Aldrich, Cat. No. G0500 or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L2630 or equivalent)
-
Sterile, pyrogen-free 0.9% saline
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Male C57BL/6 mice, 8-10 weeks old
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Standard animal housing and handling equipment
Methodology:
-
Preparation of Reagents:
-
Prepare a D-Galactosamine (D-GalN) solution at 70 mg/mL in sterile saline. (Note: Adjust concentration based on desired final dose and injection volume).
-
Prepare an LPS solution at 1 mg/mL in sterile saline. Further dilute to a working concentration of 1 µg/mL.
-
Ensure both solutions are sterile-filtered if not prepared from sterile powders.
-
-
Animal Dosing:
-
Acclimatize animals for at least one week prior to the experiment.
-
Weigh each mouse immediately before injection.
-
Administer D-GalN via intraperitoneal (i.p.) injection at a dose of 700 mg/kg.
-
Immediately following the D-GalN injection, administer LPS via i.p. injection at a dose of 10 µg/kg.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Animals will typically show signs of distress (lethargy, ruffled fur) within 4-6 hours.
-
At a predetermined endpoint (e.g., 6, 8, or 12 hours post-injection), euthanize the mice via an approved method.
-
Immediately collect blood via cardiac puncture for serum analysis (e.g., ALT, AST levels).
-
Perfuse the liver with cold PBS and collect liver tissue. A portion should be fixed in 10% neutral buffered formalin for histology (H&E staining), and another portion should be snap-frozen in liquid nitrogen for molecular analysis (e.g., RNA/protein extraction).
-
Self-Validation: The success of the model is validated by observing a significant elevation (typically >50-fold) in serum ALT and AST levels in the D-GalN/LPS group compared to the saline control group. Histological analysis should confirm widespread sinusoidal congestion, inflammatory cell infiltration, and extensive hepatocyte necrosis.
Conclusion
D-Galactosamine-6-O-sulfate is a chemically distinct entity whose primary significance lies in its structural role within glycosaminoglycans and its metabolic pathway's link to Morquio A syndrome. A clear understanding of its structure, properties, and biological function is essential for researchers in glycobiology and inherited metabolic diseases. Furthermore, distinguishing this molecule from its widely used hepatotoxic precursor, D-Galactosamine, is crucial for the appropriate design and interpretation of studies in pharmacology and toxicology. This guide provides the foundational knowledge and practical protocols necessary for scientists working with or investigating these important carbohydrate molecules.
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